molecular formula C18H21N B3055234 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine CAS No. 63451-42-3

9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine

Cat. No.: B3055234
CAS No.: 63451-42-3
M. Wt: 251.4 g/mol
InChI Key: VHXQUJDDGXZCDP-UHFFFAOYSA-N
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Description

9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine is a chemical compound with the molecular formula C18H21N. It belongs to the class of acridines, which are heterocyclic organic compounds containing a tricyclic ring system with nitrogen at the central ring. This compound is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine typically involves the reduction of acridine derivatives. One common method is the catalytic hydrogenation of 9,9-dimethylacridine using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine can undergo oxidation reactions to form corresponding acridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced further to form more saturated derivatives. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens and nitrating agents are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Acridine derivatives with additional oxygen-containing functional groups

    Reduction: More saturated acridine derivatives

    Substitution: Functionalized acridine compounds with halogen, nitro, or other substituents

Scientific Research Applications

9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine has a wide range of applications in scientific research:

    Organic Electronics: It is used as a hole transport and electron blocking layer in organic light-emitting diodes (OLEDs) and other electronic devices.

    Materials Science: The compound is employed in the development of advanced materials with specific electronic and optical properties.

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and functional materials.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological systems.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine involves its ability to interact with various molecular targets and pathways. In organic electronics, it functions as a hole transport material, facilitating the movement of positive charge carriers (holes) within the device. The compound’s unique electronic structure allows it to effectively block electron transport, enhancing the performance and efficiency of electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-9,10-dihydroacridine
  • 9,9-Dimethylacridan
  • 9,10-Dihydro-9,9-dimethylacridine

Uniqueness

Compared to similar compounds, 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine exhibits unique properties due to the presence of the 1-methylethyl group. This structural modification enhances its solubility, stability, and electronic properties, making it particularly suitable for applications in organic electronics and materials science.

Properties

IUPAC Name

9,9-dimethyl-2-propan-2-yl-10H-acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N/c1-12(2)13-9-10-17-15(11-13)18(3,4)14-7-5-6-8-16(14)19-17/h5-12,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXQUJDDGXZCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60979682
Record name 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60979682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63451-42-3
Record name 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63451-42-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,9-Dimethyl-2-(propan-2-yl)-9,10-dihydroacridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-dihydro-9,9-dimethyl-2-(1-methylethyl)acridine
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Record name 9,10-DIHYDRO-9,9-DIMETHYL-2-(1-METHYLETHYL)ACRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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